2,4-Dibromo-5-chloronaphthalen-1-amine

Catalog No.
S14486383
CAS No.
M.F
C10H6Br2ClN
M. Wt
335.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-5-chloronaphthalen-1-amine

Product Name

2,4-Dibromo-5-chloronaphthalen-1-amine

IUPAC Name

2,4-dibromo-5-chloronaphthalen-1-amine

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.42 g/mol

InChI

InChI=1S/C10H6Br2ClN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2

InChI Key

SWSIVOMJRWPSLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=C2N)Br)Br

2,4-Dibromo-5-chloronaphthalen-1-amine is an organic compound with the molecular formula C10H6Br2ClN and a molecular weight of 308.43 g/mol. This compound features a naphthalene backbone substituted with two bromine atoms at positions 2 and 4, a chlorine atom at position 5, and an amino group at position 1. Its unique structural characteristics contribute to its potential applications in various fields, including pharmaceuticals and materials science.

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives.
  • Oxidation Reactions: Oxidation can lead to the formation of quinones or other oxidized derivatives.

These reactions can be facilitated by various reagents such as lithium aluminum hydride for reduction and potassium permanganate for oxidation.

The synthesis of 2,4-dibromo-5-chloronaphthalen-1-amine can be achieved through multiple synthetic routes:

  • Bromination of Naphthalene Derivatives: Starting from naphthalene or its derivatives, bromination can be performed using bromine in the presence of a catalyst or under UV light to introduce bromine atoms at the desired positions.
  • Chlorination: Following bromination, chlorination can be achieved through the reaction of the dibrominated naphthalene with chlorine gas.
  • Amination: The introduction of the amino group can be accomplished via nucleophilic substitution or direct amination methods using suitable amine sources.

These methods allow for the controlled synthesis of the compound while maintaining high yields.

2,4-Dibromo-5-chloronaphthalen-1-amine has potential applications in several areas:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug discovery.
  • Materials Science: Its unique properties may be exploited in the development of new materials, particularly in organic electronics or as intermediates in dye synthesis.
  • Research: It can be used as a reagent in organic synthesis and chemical research to study reaction mechanisms involving halogenated compounds.

Interaction studies involving 2,4-dibromo-5-chloronaphthalen-1-amine could focus on its binding affinity to various biological targets such as enzymes or receptors. Understanding these interactions would provide insights into its mechanism of action and potential therapeutic uses. Techniques like molecular docking studies and biochemical assays could be employed to elucidate these interactions.

Several compounds share structural similarities with 2,4-dibromo-5-chloronaphthalen-1-amine. A comparison highlights its uniqueness:

Compound NameStructure HighlightsUnique Features
1-Bromo-2-naphthalenamineContains one bromine substituentLess halogenation leads to different reactivity
2,6-DibromonaphthaleneTwo bromine substituents on different positionsLacks the amino group which alters biological activity
5-Chloro-naphthalenamineContains chlorine but no bromineDifferent halogenation pattern affects properties
2,4-DichloronaphthalenamineTwo chlorine substituentsAbsence of bromine alters stability and reactivity

The unique combination of two bromine atoms and one chlorine atom along with an amino group distinguishes 2,4-dibromo-5-chloronaphthalen-1-amine from these similar compounds. This specific substitution pattern may impart distinct chemical reactivity and biological properties that are valuable for research and application in various fields.

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

334.85350 g/mol

Monoisotopic Mass

332.85555 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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